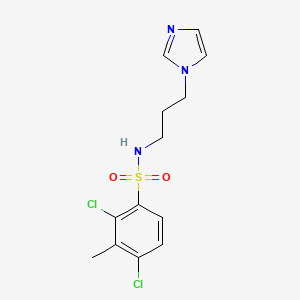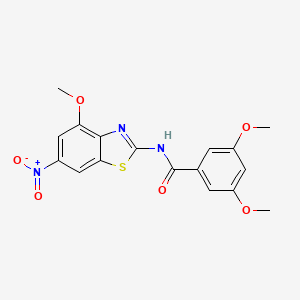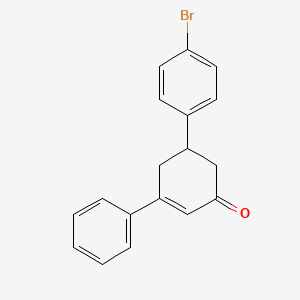![molecular formula C15H19FN4OS B11487309 4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B11487309.png)
4-({5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine is a complex organic compound that features a triazole ring, a morpholine ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl group and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of 4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl group are key components that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[5-(2-Fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide
- **2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- **2-({5-[(4-Methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-methylcyclohexyl]acetamide
Uniqueness
What sets 4-[(5-{[(2-Fluorophenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H19FN4OS |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-[[5-[(2-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]morpholine |
InChI |
InChI=1S/C15H19FN4OS/c1-19-14(10-20-6-8-21-9-7-20)17-18-15(19)22-11-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3 |
Clave InChI |
KQTGQJPEBAZUJP-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC2=CC=CC=C2F)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,4,5-trimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11487226.png)
![5-chloro-N-[2-(4-chlorophenyl)-2-cyclopentylethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B11487229.png)
![N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide](/img/structure/B11487230.png)
![1-{5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine](/img/structure/B11487235.png)
![methyl [5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B11487236.png)
![{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetonitrile](/img/structure/B11487245.png)

![7-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B11487261.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B11487263.png)
![methyl N-{[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B11487267.png)
![N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11487272.png)
![N-(3-chlorophenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carboxamide](/img/structure/B11487274.png)


